(R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “®-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride” belongs to a class of compounds known as isoindolinones . Isoindolinones are versatile materials extensively used in scientific research and offer immense potential in drug discovery, organic synthesis, and medicinal chemistry due to their unique structural properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- Yoshida et al. (2014) developed a practical and scalable synthetic route for a compound closely related to (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. This synthesis involves significant improvements over previous methods, including the use of more stable intermediates and avoiding the need for column chromatography (Yoshida et al., 2014).
- Benaka Prasad et al. (2018) synthesized a structurally similar compound and characterized its structure through various techniques like X-ray diffraction, IR, and NMR. The synthesized compound was also evaluated for antiproliferative activity (Benaka Prasad et al., 2018).
Biological Activity and Pharmacological Potential :
- Kucukoglu et al. (2019) investigated a series of compounds, including ones structurally related to this compound, for their inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are targeted in diseases like glaucoma, epilepsy, obesity, cancer, and Alzheimer's disease (Kucukoglu et al., 2019).
- Basappa et al. (2004) developed a simple and efficient method for the synthesis of 1,2-benzisoxazole analogues, including a compound similar to this compound. These compounds were found to be potent acetylcholinesterase inhibitors (Basappa et al., 2004).
Pharmacokinetics and Metabolism Studies :
- Umehara et al. (2009) conducted a study on the metabolites of a closely related compound in human urine, plasma, and feces. This research helps in understanding the pharmacokinetics and metabolism of such compounds in the human body (Umehara et al., 2009).
Chemical Reactions and Interactions :
- Mancini et al. (1999) explored the kinetics of reactions involving compounds similar to this compound. This study provides insights into the behavior of such compounds under different experimental conditions (Mancini et al., 1999).
Safety and Hazards
The safety data sheet for a similar compound, “(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride”, suggests that it should be kept away from heat/sparks/open flames/hot surfaces and that contact with skin should be avoided . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .
Wirkmechanismus
Target of Action
The compound is a functionalized cereblon ligand used for the development of Thalidomide based PROTACs . Cereblon is a protein that serves as a primary target for immunomodulatory drugs and is involved in various biological processes.
Biochemical Pathways
The compound is used in the development of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells
Result of Action
The compound is a basic building block for making protein degrader library . The exact molecular and cellular effects would depend on the specific proteins targeted by the PROTACs developed using this compound.
Eigenschaften
IUPAC Name |
4-fluoro-2-[(3R)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-5-1-4-10-11(12)8-16(13(10)17)9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXMUNXJNDJBFI-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2CC3=C(C2=O)C=CC=C3F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.